molecular formula C16H22N4O B2475935 3-tert-butyl-1-[2-(4-phenyl-1H-pyrazol-1-yl)ethyl]urea CAS No. 2034512-98-4

3-tert-butyl-1-[2-(4-phenyl-1H-pyrazol-1-yl)ethyl]urea

Cat. No.: B2475935
CAS No.: 2034512-98-4
M. Wt: 286.379
InChI Key: RBYVOTBMUVHQCW-UHFFFAOYSA-N
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Description

3-tert-butyl-1-[2-(4-phenyl-1H-pyrazol-1-yl)ethyl]urea is a compound that belongs to the class of urea derivatives

Mechanism of Action

Target of Action

The primary targets of 3-tert-butyl-1-[2-(4-phenyl-1H-pyrazol-1-yl)ethyl]urea are cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) . These enzymes play a crucial role in the inflammatory response, with COX-2 being responsible for the production of prostaglandins and iNOS for the production of nitric oxide .

Mode of Action

The compound interacts with its targets by binding to the active sites of COX-2 and iNOS, inhibiting their activity . This interaction results in a decrease in the production of prostaglandin E2 (PGE2) and nitric oxide (NO), key mediators of inflammation .

Biochemical Pathways

The compound affects the biochemical pathways involved in the inflammatory response. By inhibiting COX-2 and iNOS, it reduces the production of PGE2 and NO . These molecules are part of the signaling pathways that lead to the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) . By reducing their levels, the compound can mitigate the inflammatory response.

Result of Action

The molecular and cellular effects of the compound’s action include a reduction in the levels of PGE2 and NO, as well as a decrease in the production of pro-inflammatory cytokines . This can result in a reduction of inflammation and associated symptoms. The compound also showed a high binding affinity to the COX-2 active site, exhibiting similar binding interactions as the native ligand celecoxib .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For example, the presence of lipopolysaccharide (LPS), an endotoxin from Gram-negative bacteria, can stimulate the production of pro-inflammatory cytokines and increase the activity of COX-2 and iNOS Therefore, the compound’s anti-inflammatory effects may be more pronounced in environments with high levels of LPS

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-1-[2-(4-phenyl-1H-pyrazol-1-yl)ethyl]urea typically involves a multi-step process. One common method includes the reaction of tert-butyl isocyanate with 2-(4-phenyl-1H-pyrazol-1-yl)ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-1-[2-(4-phenyl-1H-pyrazol-1-yl)ethyl]urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

3-tert-butyl-1-[2-(4-phenyl-1H-pyrazol-1-yl)ethyl]urea has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-tert-butyl-1-[2-(4-phenyl-1H-pyrazol-1-yl)ethyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-tert-butyl-3-[2-(4-phenylpyrazol-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O/c1-16(2,3)19-15(21)17-9-10-20-12-14(11-18-20)13-7-5-4-6-8-13/h4-8,11-12H,9-10H2,1-3H3,(H2,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBYVOTBMUVHQCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NCCN1C=C(C=N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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